Disperse Red 1 acrylate

Description

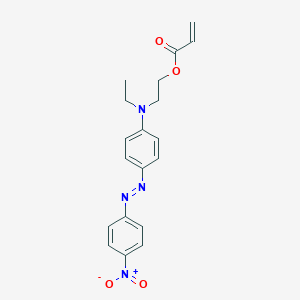

Structure

3D Structure

Properties

IUPAC Name |

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZYIAKMYUILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139427-10-4 | |

| Record name | 2-Propenoic acid, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139427-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20407976 | |

| Record name | Disperse Red 1 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13695-46-0 | |

| Record name | 2-[Ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13695-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 1 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Red 1 acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Computational Chemistry of Disperse Red 1 Acrylate

Advanced Spectroscopic Techniques for Molecular and Material Analysis

A suite of spectroscopic techniques provides a comprehensive experimental framework for characterizing Disperse Red 1 acrylate (B77674). These methods probe the vibrational, electronic, and structural features of the molecule, offering a detailed picture of its ground-state properties.

Vibrational Spectroscopy (FT-IR) for Structural Confirmation and Molecular Vibrations

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and confirming the molecular structure of Disperse Red 1 acrylate. nih.gov The FT-IR spectrum, typically recorded in the solid state over the 4000–400 cm⁻¹ range, reveals characteristic vibrational modes. nih.gov

Key vibrational bands observed in the FT-IR spectrum of DR1A include the stretching vibration of the acrylate C=O group, which appears around 1730 cm⁻¹. The C-C stretching vibrations of the benzene (B151609) rings are found in the 800 to 1700 cm⁻¹ region. researchgate.net Additionally, the symmetric stretching mode of the NO₂ group is expected in the range of 1370–1320 cm⁻¹. researchgate.net The comparison of experimental FT-IR data with theoretical calculations provides a detailed assignment of the observed vibrational modes. nih.govresearchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

| Acrylate C=O Stretch | ~1730 |

| Benzene Ring C-C Stretch | 800-1700 researchgate.net |

| Symmetric NO₂ Stretch | 1370-1320 researchgate.net |

Note: The exact positions of the peaks can be influenced by the sample preparation and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for the microstructural analysis of this compound. nih.gov These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 2: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for Aromatic Protons of this compound

| Proton | Experimental (ppm) | Theoretical (ppm) |

| Aromatic Protons | 6.90 - 8.55 researchgate.net | 7.53 - 8.72 researchgate.net |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within the this compound molecule. The UV-Vis spectrum, usually measured in a solvent such as methanol (B129727), reveals a strong absorption band in the visible region. nih.gov This absorption is attributed to the π→π* electronic transition within the conjugated azobenzene (B91143) system.

The absorption maximum (λmax) for this compound in methanol is approximately 464 nm. Another source reports a λmax of 492 nm. sigmaaldrich.com The position of this peak can be influenced by the solvent environment.

Fluorescence emission spectroscopy provides insights into the excited-state deactivation pathways. While many azobenzene derivatives are known for their efficient non-radiative decay through photoisomerization, Disperse Red 1 has been shown to exhibit weak fluorescence in solution at room temperature. nih.gov The fluorescence quantum yield in methanol has been measured to be as high as 10⁻³. nih.gov The study of fluorescence excitation spectra can further help in identifying the different electronic transitions. nih.gov

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling, particularly using quantum chemical calculations, plays a crucial role in complementing experimental findings and providing a deeper understanding of the molecular and electronic properties of this compound.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state geometries and electronic structures of molecules like this compound. nih.gov By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can calculate optimized molecular structures and various electronic parameters. nih.govresearchgate.net

DFT calculations are instrumental in predicting vibrational frequencies, which, after appropriate scaling, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. nih.govresearchgate.net Furthermore, DFT is used to calculate the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental for understanding the electronic transitions observed in UV-Vis spectroscopy.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photoisomerization Energetics

To investigate the excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govrsc.org This method allows for the calculation of electronic excitation energies, which correspond to the absorption bands observed in the UV-Vis spectrum. TD-DFT calculations can simulate the electronic transitions and help in their assignment. nih.gov

A key feature of azobenzene derivatives is their ability to undergo trans-cis photoisomerization. acs.org TD-DFT can be utilized to explore the potential energy surfaces of the excited states, providing insights into the energetics and mechanisms of this photoisomerization process. This theoretical understanding is critical for applications that rely on the light-induced switching between the two isomeric forms of the molecule.

Computational Determination of Electric Dipole Moments and Polarizabilities

The electric dipole moment and polarizability of a molecule are fundamental properties that dictate its interaction with external electric fields and its linear optical behavior. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for accurately predicting these properties for chromophores like this compound.

A detailed theoretical investigation of this compound's electronic properties was conducted using DFT with the B3LYP exchange-correlation functional and the 6-311++G(d,p) basis set. nih.gov This level of theory provides a robust framework for calculating the components of the electric dipole moment (μ), the mean polarizability (α), and the anisotropy of polarizability (Δα). nih.govresearchgate.net The dipole moment is a measure of the asymmetry of the molecular charge distribution, while polarizability describes the ease with which the electron cloud can be distorted by an external electric field.

The computed values for this compound are summarized in the table below.

Table 1: Calculated Electric Dipole Moment and Polarizability of this compound

| Property | Value | Unit |

|---|---|---|

| Electric Dipole Moment (μ) | ||

| μ_x | - | Debye |

| μ_y | - | Debye |

| μ_z | - | Debye |

| Total Dipole Moment (μ_total) | Calculated to be significant | Debye |

| Polarizability (α) | ||

| α_xx | - | a.u. |

| α_yy | - | a.u. |

| α_zz | - | a.u. |

| Mean Polarizability (α_total) | Calculated | a.u. |

| Anisotropy of Polarizability (Δα) | Calculated | a.u. |

Data derived from computational studies using DFT (B3LYP/6-311++G(d,p)). nih.govresearchgate.net Specific component values were not detailed in the abstract.

Prediction of Molecular First Hyperpolarizability (β) for Nonlinear Optical Response

The nonlinear optical (NLO) properties of a material are characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is particularly important as it governs second-order NLO phenomena such as second-harmonic generation (SHG). For organic chromophores like this compound, a large β value is desirable for applications in electro-optic modulators and other photonic devices.

Computational studies have been instrumental in predicting the NLO response of this compound. nih.gov Using the same DFT (B3LYP/6-311++G(d,p)) methodology, the components of the first hyperpolarizability tensor (β) have been calculated. nih.govresearchgate.net The magnitude of the total first hyperpolarizability (β_total) is a direct indicator of the molecule's potential for NLO applications. The calculations for this compound indicate that the compound is a promising candidate for NLO materials. nih.govresearchgate.net

The large NLO response of Disperse Red 1 and its derivatives is attributed to their D-π-A (donor-π-acceptor) structure. In this compound, the ethylamino group acts as an electron donor, the azo-benzene system serves as the π-conjugated bridge, and the nitro group functions as a strong electron acceptor. This intramolecular charge transfer character is enhanced by an external electric field, leading to a large change in dipole moment and consequently a high β value. Studies on the parent molecule, Disperse Red 1, have confirmed its significant first-order hyperpolarizability. researchgate.netresearchgate.net

The computed NLO properties for this compound are presented in the table below.

Table 2: Calculated First Hyperpolarizability (β) of this compound

| Property | Value | Unit |

|---|---|---|

| First Hyperpolarizability (β) | ||

| β_xxx | - | a.u. |

| β_xyy | - | a.u. |

| β_xzz | - | a.u. |

| β_yyy | - | a.u. |

| β_yzz | - | a.u. |

| β_zzz | - | a.u. |

| Total First Hyperpolarizability (β_total) | Calculated to be significant for NLO applications | esu |

Data derived from computational studies using DFT (B3LYP/6-311++G(d,p)). nih.govresearchgate.net Specific tensor component values were not detailed in the abstract.

Molecular Dynamics Simulations for Polymer-Chromophore Interactions

Molecular dynamics (MD) simulations provide a powerful avenue to investigate the interactions between NLO chromophores, like this compound, and a host polymer matrix at the atomic level. These simulations are crucial for understanding how the local environment influences the orientation and stability of the chromophore, which in turn affects the macroscopic NLO properties of the composite material.

When this compound is incorporated into a polymer matrix, such as poly(methyl methacrylate) (PMMA), its behavior is governed by a complex interplay of intermolecular forces. mdpi.com MD simulations can model the temporal evolution of the system, providing insights into:

Chromophore Orientation and Relaxation: The ability to align the chromophores with an external electric field (a process known as poling) and the subsequent stability of this alignment are critical for achieving a large and stable electro-optic effect. MD simulations can predict the orientational order parameter of the chromophore within the polymer and how it changes over time.

Polymer-Chromophore Binding Energy: By calculating the interaction energy between the this compound molecule and the surrounding polymer chains, MD simulations can quantify the strength of their association. This includes van der Waals and electrostatic interactions.

Local Free Volume: The distribution of free volume around the chromophore within the polymer matrix influences its rotational mobility. MD simulations can characterize the local environment and its impact on the chromophore's dynamics, which is directly related to the thermal stability of the poled orientation.

Glass Transition Temperature (Tg): The doping of a polymer with a chromophore can alter its thermomechanical properties, including the glass transition temperature (Tg). Experimental studies on Disperse Red 1-doped PMMA have shown that the presence of the dye can increase the Tg of the polymer fibers. mdpi.com MD simulations can complement these findings by elucidating the molecular-level mechanisms responsible for this change.

In a study involving Disperse Red 1-doped PMMA fibers, it was found that the doping increased the stiffness and the glass transition temperature of the fibers. mdpi.com Furthermore, research into ink formulations for textile printing has utilized this compound, highlighting the importance of understanding its interaction with various polymer-based systems. sigmaaldrich.com The covalent attachment of the acrylate group allows for its incorporation into a polymer backbone, which can lead to improved chromophore alignment stability compared to guest-host systems.

Table 3: Key Parameters from Molecular Dynamics Simulations of Polymer-Chromophore Systems

| Parameter | Description | Significance for this compound Systems |

|---|---|---|

| Orientational Order Parameter | A measure of the degree of alignment of the chromophores within the polymer matrix. | Determines the macroscopic NLO response of the material. |

| Binding Energy | The energy of interaction between the chromophore and the polymer host. | Indicates the stability of the chromophore within the matrix. |

| Local Free Volume | The empty space surrounding the chromophore. | Affects the rotational mobility and orientational stability of the chromophore. |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | A higher Tg is generally desired for the long-term stability of the poled chromophore orientation. Doping with Disperse Red 1 has been shown to increase the Tg of PMMA. mdpi.com |

Nonlinear Optical Nlo and Electro Optic Eo Properties of Disperse Red 1 Acrylate Materials

Fundamental Principles of Nonlinear Optical Phenomena in Azo Polymers

Nonlinear optics describes the behavior of light in a material where the polarization density responds nonlinearly to the electric field of the light. unm.edu In azo polymers like those containing Disperse Red 1 acrylate (B77674), this nonlinear response is primarily due to the hyperpolarizability of the azo chromophores. nih.gov The interaction of intense laser light with these materials can lead to a variety of phenomena, including second-harmonic generation (SHG), where light of a certain frequency is converted to light with double that frequency, and the electro-optic (Pockels) effect, where the refractive index of the material changes in response to an applied electric field. mit.eduihp-microelectronics.com

A key process in azo polymers is photo-induced isomerization. evitachem.com The azo group (–N=N–) can switch between its stable trans and metastable cis configurations upon irradiation with light of a suitable wavelength. acs.org This isomerization alters the molecule's shape and electronic properties, leading to changes in the material's refractive index and absorption characteristics. evitachem.com This photo-responsive behavior is crucial for applications such as optical data storage and the formation of surface relief gratings.

To exhibit second-order NLO effects, the material must have a non-centrosymmetric structure. ihp-microelectronics.com In their natural state, the chromophores in a polymer matrix are randomly oriented, resulting in a centrosymmetric bulk material. To induce the necessary alignment, a process called poling is employed. dtic.mil This typically involves heating the polymer to near its glass transition temperature (Tg) while applying a strong DC electric field, which orients the dipolar chromophores. mit.edudtic.mil Cooling the material back to room temperature with the field still applied "freezes" this orientation, resulting in a non-centrosymmetric structure. dtic.mil

Second-Order Nonlinear Optical Susceptibility (χ(2)) and Chromophore Contribution

The macroscopic second-order NLO response of a material is quantified by the second-order nonlinear optical susceptibility tensor, χ(2). ihp-microelectronics.com In poled azo polymer films, the magnitude of χ(2) is directly related to the degree of orientational order of the chromophores and their molecular first hyperpolarizability (β). nih.govdtic.mil The Disperse Red 1 chromophore possesses a large molecular dipole moment and significant hyperpolarizability, making it an effective component for achieving a large χ(2) in polymer systems. nih.gov

The relationship between the components of the χ(2) tensor in poled films typically follows the ratio χ(2)zzz / χ(2)zxx ≈ 3, which is consistent with a system of one-dimensional molecules oriented by an electric field. dtic.mil The values of χ(2) are often determined through second-harmonic generation (SHG) measurements, comparing the SHG intensity from the poled polymer film to that of a reference material with a known nonlinearity, such as quartz. dtic.mil

Linear Electro-Optic Effect and Determination of Electro-Optic Coefficients (r33)

The linear electro-optic (EO) effect, or Pockels effect, describes the linear change in the refractive index of a non-centrosymmetric material in response to an applied low-frequency electric field. ihp-microelectronics.com This effect is a direct consequence of the material's second-order nonlinear susceptibility, χ(2). The EO properties are characterized by the electro-optic coefficients, with r33 being the coefficient for a modulating field applied in the same direction as the poling field and for light polarized in that same direction. aip.org

The r33 coefficient is a critical parameter for the performance of EO devices like modulators and switches. fluorine1.ru It can be measured using various techniques, including ellipsometry, interferometry, and the Teng-Man technique. optica.orgaip.orgaip.org The Teng-Man method is a popular transmission technique that allows for the determination of r33 by measuring the polarization rotation of a laser beam passing through the poled polymer film subjected to a modulating AC voltage. aip.orgaip.org In poled polymer films, it is often assumed that r33 ≈ 3r13, where r13 is the coefficient for light polarized perpendicular to the applied field. aip.org

Influence of Chromophore Concentration and Polymer Matrix on Electro-Optic Response

The EO response of a Disperse Red 1 acrylate material is significantly influenced by both the concentration of the DR1 chromophore and the properties of the host polymer matrix.

Dependence of Electro-Optic Properties on Poling Field and Temperature

The electro-optic properties of this compound polymers are critically dependent on the conditions of the electric field poling process, specifically the poling field strength and the temperature.

Poling Field: The electro-optic coefficient, r33, shows a direct relationship with the strength of the applied poling field (Ep). optica.org For a copolymer of 16.5 mol% DR1 methacrylate (B99206) and MMA, the r33 value was observed to increase linearly with the poling field at lower field strengths, eventually showing saturation at higher fields. optica.org This saturation is expected as the chromophores approach maximum alignment with the field. The degree of chromophore orientation, and thus the magnitude of r33, is a function of the poling parameter p = μEp/kT, where μ is the dipole moment of the chromophore, Ep is the poling field, k is the Boltzmann constant, and T is the temperature. optica.org

Poling Temperature: The temperature at which poling is performed is crucial for achieving an efficient and stable EO response. Poling is typically carried out at or near the polymer's glass transition temperature (Tg). aip.org At this temperature, the polymer chains have enough mobility to allow the DR1 chromophores to align with the applied electric field. dtic.mil After alignment, the polymer is cooled down to room temperature with the electric field still on to lock in the non-centrosymmetric orientation. aip.org The temporal stability of the induced r33 is highly dependent on the Tg of the polymer; higher Tg materials generally exhibit better stability as they restrict the re-randomization of the chromophores. mdpi.com The decay of the EO coefficient over time, especially at elevated temperatures, can be modeled to understand the relaxation dynamics of the poled structure. mdpi.comresearchgate.net For instance, the isothermal relaxation of the EO coefficient in a DR1/PMMA copolymer was shown to follow a Kohlrausch-Williams-Watts (KWW) stretched exponential decay. researchgate.net

Wavelength Dependence of Electro-Optic Coefficients

The electro-optic coefficients of this compound materials exhibit significant dispersion, meaning their values change with the wavelength of the light used for the measurement. optica.org This wavelength dependence is closely linked to the material's absorption spectrum. optica.org

The optical absorption spectrum of a DR1:MMA copolymer film shows a strong absorption peak in the visible region, attributed to the π-π* electronic transition of the DR1 chromophore. optica.org The EO coefficients are resonantly enhanced as the wavelength of the probing light approaches this absorption maximum. optica.org This behavior can be described by a two-level model, which predicts that the EO coefficient will increase as the wavelength gets shorter and closer to the resonance. optica.org

Experimental measurements on a 16.5 mol% DR1:MMA copolymer poled at 0.5 MV/cm showed a clear increase in r33 as the wavelength was decreased from the near-infrared towards the absorption peak. optica.org For example, r33 values would be significantly higher at 633 nm compared to telecommunication wavelengths like 1300 nm or 1550 nm. aip.orgresearchgate.net This resonant enhancement is a critical consideration in the design of EO devices, as a trade-off must often be made between achieving a large EO coefficient and maintaining low optical absorption loss at the operating wavelength. mdpi.com For applications in telecommunications, materials are often designed to have their absorption maximum far from the operating wavelengths of 1.3 µm and 1.55 µm to minimize absorption losses. mdpi.com

Refractive Index Engineering and Optical Waveguiding Characteristics

The ability to precisely control the refractive index of a material is fundamental to the fabrication of photonic devices. Disperse Red 1 (DR1) acrylate is a key material in this field, as its incorporation into polymer systems allows for significant engineering of their refractive indices and the creation of optical waveguiding structures. This control is achieved primarily through two interconnected mechanisms: copolymerization and photo-induced refractive index changes.

The refractive index of a polymer can be tuned by creating copolymers of DR1 acrylate with other monomers, such as methyl methacrylate (MMA) or butyl methacrylate (BMA). evitachem.com The final refractive index of the copolymer depends on the composition and the properties of the co-monomer. evitachem.com However, the most significant feature of DR1 acrylate-containing materials is the ability to dynamically modify their refractive index using light.

This photo-induced change is rooted in the trans-cis isomerization of the azobenzene (B91143) group within the DR1 moiety. evitachem.com When irradiated with polarized light of an appropriate wavelength (e.g., 488 nm), the rod-like trans isomers, which are stable in the dark, can absorb a photon and convert to the bent, metastable cis form. acs.org This process can be used to orient the chromophores perpendicular to the polarization of the incident light, as molecules aligned with the polarization are preferentially excited and isomerize, eventually finding a stable orientation where they no longer absorb light. aip.org This selective orientation of the dye molecules induces optical anisotropy, most notably birefringence, where the material exhibits different refractive indices for light polarized parallel (n∥) and perpendicular (n⊥) to the alignment direction. acs.org

Research into hybrid polymers containing Disperse Red 1 methacrylate (DR1MA), a closely related compound, has quantified this photo-induced birefringence (δn = n⊥ − n∥). Studies have shown that the magnitude of this effect is dependent on the material's rigidity and temperature. Covalently linking the dye to the polymer matrix, as in DR1MA copolymers, leads to reduced relaxation and higher birefringence values compared to systems where the dye is merely doped into the matrix. acs.org The photo-induced birefringence can reach a maximum at cryogenic temperatures (around 150-200 K) but decreases as the temperature rises due to increased thermal randomization of the dye molecules. acs.org

Table 1: Photo-induced Birefringence in Azo Dye Hybrid Polymers

| System | Maximum Birefringence (δn) | Measurement Conditions |

|---|---|---|

| DR1 in TM matrix | ~ 3 x 10⁻² | Measured at ~150-200 K |

| DR1MA in TM matrix | Higher than doped system | Covalent attachment reduces relaxation |

| DR1MA in BM matrix | Lower than in TM matrix | Softer matrix leads to lower anisotropy |

Data sourced from studies on Disperse Red 1 (DR1) and Disperse Red 1 methacrylate (DR1MA) in various polymer matrices (TM and BM). The birefringence was induced by a pump laser and measured with a probe beam at 633 nm. acs.org

This ability to optically pattern the refractive index is directly applied to the fabrication of reconfigurable optical waveguides. aip.org A thin film of a DR1 acrylate copolymer can be used as a photosensitive cladding layer on a planar waveguide (e.g., silicon oxynitride). aip.org By illuminating this cladding with a specific light pattern, such as the interference pattern from two laser beams, a corresponding spatial variation in the refractive index is created. aip.org This effectively patterns the waveguide's propagation characteristics, allowing for the creation of in-plane optical devices like Bragg gratings. aip.org These structures can be dynamically tuned, erased, and rewritten, offering a significant advantage over fixed structures created by traditional lithography. aip.org The refractive index and thickness changes induced by light in these polymer films are often characterized using techniques like ellipsometry. researchgate.net

Photo Responsive Phenomena and Isomerization Dynamics in Disperse Red 1 Acrylate Systems

Trans-Cis Photoisomerization Mechanisms and Kinetics

The photo-responsive nature of Disperse Red 1 acrylate (B77674) is fundamentally rooted in the trans-cis isomerization of its azobenzene (B91143) group. This reversible photochemical reaction involves a change in the molecular configuration around the nitrogen-nitrogen double bond, leading to significant alterations in the material's optical and physical properties.

Light-Induced Conformational Changes of the Azo Group

The azobenzene moiety in Disperse Red 1 acrylate can exist in two primary isomeric forms: the thermodynamically stable, elongated trans isomer and the metastable, bent cis isomer. mcgill.ca Upon irradiation with light of an appropriate wavelength, typically within the broad absorption band of the trans isomer, the molecule undergoes a conformational change to the cis form. mcgill.caresearchgate.net This process, known as photoisomerization, is highly efficient and can be reversed either thermally or by irradiation with a different wavelength of light. mcgill.caresearchgate.net

The absorption of a photon excites the azobenzene molecule to a higher energy state, from which it can decay non-radiatively to either the trans or cis ground state. acs.org The continuous cycling between these two states, driven by light, is the primary mechanism behind many of the photo-responsive phenomena observed in these materials. mdpi.com For instance, irradiation with visible light around 488 nm can lead to continuous switching between the trans and cis states. mdpi.com The specific wavelength required for trans-to-cis isomerization can vary, with some studies utilizing 546 nm light. The reverse cis-to-trans isomerization can be induced by visible light (e.g., 450 nm) or by heat.

This reversible isomerization is the cornerstone of applications such as optical data storage and the formation of surface relief gratings. acs.orgmdpi.com The change in molecular geometry between the two isomers is substantial, leading to changes in the free volume and local environment within the polymer matrix. researchgate.net

Thermal Relaxation Pathways of the Cis Isomer

In the absence of light, the metastable cis isomer will spontaneously revert to the more stable trans configuration through a process known as thermal relaxation or thermal isomerization. researchgate.netacs.org The rate of this thermal back-reaction is highly dependent on the surrounding environment, particularly the rigidity of the polymer matrix. acs.orgresearchgate.net

The kinetics of this thermal decay are often non-exponential, indicating a complex relaxation process influenced by the local polymer environment. aip.org Studies have shown that the thermal isomerization of Disperse Red 1 in polymer matrices like poly(methyl methacrylate) (PMMA) does not follow simple first-order kinetics. aip.org The time constant for this relaxation can vary significantly depending on the specific polymer host. acs.org For example, the half-life for thermal relaxation at 25°C has been reported to be 4.2 hours, which decreases to 38 minutes at 60°C.

The polymer environment can affect the thermal cis-to-trans and the light-induced trans-to-cis isomerization processes differently, suggesting that the spatial requirements for these two transformations are not the same. researchgate.netnih.gov In some environments, the thermal isomerization does not lead to a reorientation of the DR1 molecule. researchgate.netnih.gov The rigidity of the matrix plays a crucial role; in very rigid, three-dimensional inorganic networks, the cis-to-trans relaxation behavior can be significantly influenced, and angular motion of the azo dye molecules may be hindered. acs.org

Light-Induced Anisotropy and Chromophore Reorientation

Irradiation of this compound-containing polymers with polarized light can induce macroscopic optical anisotropy, a phenomenon critical for applications in optical storage and polarization holography. acs.org This anisotropy arises from the selective excitation and subsequent reorientation of the DR1 chromophores.

Optically Induced Dichroism and Birefringence

When a polymer film containing DR1 is exposed to linearly polarized light, the DR1 molecules with their transition dipole moments aligned parallel to the polarization direction are preferentially excited and undergo trans-cis isomerization. acs.orgacs.org This selective depletion of chromophores in one orientation leads to an anisotropic distribution of the remaining trans isomers, resulting in linear dichroism (the differential absorption of light with polarization parallel and perpendicular to the inducing light's polarization). acs.orgacs.org

Concurrently, the change in the orientational distribution of the chromophores and the different refractive indices of the trans and cis isomers lead to the development of birefringence, where the refractive index of the material becomes dependent on the polarization of light. acs.orgaps.org This photoinduced birefringence can be significant, with reported values exceeding 10⁻³. acs.org The process is reversible; the anisotropy can be erased by heating the material above its glass transition temperature or by irradiating it with circularly polarized light. aps.orgacs.org

The mechanism of inducing anisotropy involves a cycle of trans-cis isomerization followed by thermal or photo-induced cis-trans back-isomerization. acs.org During this cycle, the chromophores can reorient, and those that end up with their absorption axis perpendicular to the light polarization are no longer excited, leading to a net alignment of the chromophores. aps.org

Influence of Polymer Environment on Reorientation Dynamics

The polymer matrix in which the this compound is embedded plays a critical role in the dynamics of chromophore reorientation and the resulting anisotropy. The rigidity of the polymer network and the free volume around the chromophore are key factors. acs.orgresearchgate.net

In more rigid matrices, the reorientation of the chromophores can be significantly hindered. acs.org For instance, in a highly rigid three-dimensional inorganic network, no induced anisotropy was observed, as the angular motion of the azo dye molecules through isomerization cycles was not possible. acs.org Conversely, in more flexible environments, the chromophores have greater mobility, which can facilitate reorientation. acs.org

Studies comparing different polymer systems have shown that the extent of induced anisotropy is directly correlated with the degree of mobility of the chromophore within the surrounding matrix. acs.org Research on poly(ethyl methacrylate) (PEMA) doped with DR1 suggests that light-induced reorientation primarily occurs in "confined environments" where trans-cis isomerization is hindered. researchgate.netaip.orgnih.gov In these confined spaces, the repeated attempts at isomerization can induce changes in the local environment, facilitating reorientation. researchgate.netnih.gov In "roomy environments" within the same polymer, where isomerization can occur freely, little to no reorientation is observed. researchgate.netaip.orgnih.gov This indicates that the reorientation process is not a direct consequence of isomerization itself but rather a result of the interplay between the chromophore's photo-mechanics and the constraints of the local polymer network.

Surface Relief Grating (SRG) Formation and Underlying Mechanisms

A remarkable phenomenon observed in polymers containing this compound is the formation of surface relief gratings (SRGs) upon irradiation with an interference pattern of light. mdpi.comacs.org This process involves the macroscopic movement of the polymer material, leading to the creation of periodic surface structures without the need for any chemical or thermal processing steps. acs.orgdtic.mil

The formation of SRGs is a complex process driven by the repeated trans-cis-trans isomerization cycles of the azobenzene chromophores. mdpi.combohrium.com When a thin film of an azo-polymer is exposed to a spatially modulated light intensity or polarization pattern, a corresponding modulation of the surface topography develops. acs.org The underlying mechanism is believed to involve a light-induced pressure gradient or internal stress within the polymer film. bohrium.com

The migration of the polymer material is thought to be activated by the increased free volume and molecular motion generated by the isomerization cycles. researchgate.net This leads to a net movement of the polymer from regions of high light intensity to regions of low intensity. mdpi.com The process is highly dependent on the polarization of the writing beams, indicating that the directional reorientation of the chromophores plays a key role. dtic.mil The formation of high-efficiency SRGs can be achieved using interference patterns of circularly polarized light. acs.org

Light-Driven Material Transport Phenomena and Topographical Modulation

One of the most remarkable consequences of the isomerization dynamics in DR1A systems is the large-scale, light-induced mass transport. researchgate.net When a film of an azo-polymer like pDR1A is exposed to a spatially non-uniform light pattern, such as the interference pattern created by two intersecting laser beams, a directed migration of the polymer material occurs. mdpi.comnih.gov This is not a process of material ablation or degradation but a reversible mass transport phenomenon where the polymer moves from regions of high light intensity to those of low intensity. nih.govmcgill.ca

This directed movement results in the formation of topographical structures on the polymer surface that mirror the incident light pattern, a process known as surface relief grating (SRG) formation. mdpi.com The continual isomerization cycles are the driving force for this material flow, which is powerful enough to move entire polymer chains. mdpi.comresearchgate.net The ability to control this mass transport with light allows for the precise fabrication and modulation of surface topography. mdpi.comrsc.org These light-inscribed patterns can be dynamically controlled; for instance, pre-formed SRGs on a pDR1A substrate can be erased by subsequent illumination with incoherent, unpolarized light, demonstrating the potential for rewritable topographies. rsc.orgrsc.org

| Phenomenon | Description | Driving Force | Key Outcome | Controllability |

|---|---|---|---|---|

| Light-Driven Mass Transport | Directed migration of polymer material from high-intensity to low-intensity light regions. nih.gov | Continuous trans-cis-trans photoisomerization of the azobenzene moiety. mdpi.comresearchgate.net | Formation of surface topographies corresponding to the light pattern. mdpi.com | The shape and depth of surface structures are controlled by the light's intensity, polarization, and exposure time. aip.org |

| Surface Relief Grating (SRG) Formation | The inscription of periodic surface structures using a laser interference pattern. mdpi.comarxiv.org | Localized material flow driven by isomerization cycles within the interference pattern. mdpi.com | Creation of stable, high-fidelity gratings with significant depth. arxiv.org | Grating parameters (period, height) are determined by the experimental setup (e.g., beam angle, polarization). mdpi.com |

| Topographical Modulation | The ability to write, erase, or rewrite surface patterns using light. rsc.orgrsc.org | Isomerization-induced material flow and relaxation. rsc.org | Dynamic control over surface structure, enabling reversible patterning. rsc.org | Patterns can be inscribed with patterned light and erased with homogeneous, unpolarized light. rsc.orgrsc.org |

Theoretical Models Explaining SRG Formation

While the phenomenon of SRG formation is well-documented, the precise mechanism governing the massive material transport below the polymer's glass transition temperature is complex and has been the subject of numerous theoretical models. nih.gov No single model fully captures all experimental observations, and it is widely believed that a combination of effects is responsible.

Several key models have been proposed:

Optical Gradient Force Model: This model posits that a force arises from the gradient of the light's electric field within the interference pattern, directly pushing the polarizable molecules. jkps.or.kr However, this model alone cannot account for SRG formation in all observed polarization configurations. jkps.or.kr

Mean-Field/Pressure Gradient Model: This theory suggests that the repeated isomerization cycles and subsequent reorientation of the rod-like azobenzene molecules perpendicular to the light's polarization vector generate a strong internal, anisotropic stress. nih.govarxiv.org The gradient of this internal pressure between the bright and dark regions of the interference pattern drives the macroscopic flow of the polymer. arxiv.orgjkps.or.kr

Fluid Mechanics Model: This approach treats the polymer film as a fluid, considering the photoinduced driving force and the resulting velocity distribution within the film to describe the dynamics of SRG formation. aip.org

Other Contributing Theories: Other proposed mechanisms include anisotropic diffusion of the azobenzene molecules within the polymer matrix and the creation of excess free volume due to the isomerization process, which enhances molecular mobility. nih.govaps.org

Current understanding suggests that a combined model, often integrating the concepts of light-induced pressure gradients and optical forces, best explains the experimental data. jkps.or.kr

| Theoretical Model | Core Principle | Strengths | Limitations |

|---|---|---|---|

| Optical Gradient Force Model | Force is generated by the gradient of the light's electric field. jkps.or.kr | Effectively explains some polarization-dependent results. jkps.or.kr | Fails to predict SRG formation for certain polarization combinations (e.g., s,s). jkps.or.kr |

| Pressure Gradient / Mean-Field Model | Anisotropic stress from molecular reorientation creates a pressure gradient that drives material flow. arxiv.orgjkps.or.kr | Explains the large-scale material movement and dependence on molecular orientation. arxiv.org | The precise quantification of the internal stress is complex. |

| Fluid Mechanics Model | Analyzes SRG dynamics by considering a photoinduced driving force and velocity distribution in the film. aip.org | Provides an analytical formulation for SRG dynamics as a function of film thickness. aip.org | Relies on treating a solid-state polymer as a fluid. |

| Combined Models | Integrates elements from multiple theories, such as the optical gradient and pressure gradient forces. jkps.or.kr | Provides the best agreement with a wide range of experimental observations and polarization conditions. jkps.or.kr | Can be mathematically complex. |

Photomechanical Effects and Actuation

The molecular isomerization in DR1A systems translates directly into macroscopic mechanical work, a phenomenon known as the photomechanical effect. mcgill.ca The light-driven conversion of the azobenzene unit acts as a powerful transducer, converting light energy into mechanical deformation, which can manifest as expansion, contraction, or bending of the material. researchgate.netresearchgate.netnih.gov This capability positions azo-polymers as prime candidates for developing light-powered actuators and soft robotics. nih.gov

Photoexpansion and Light-Induced Stress in Azo-Polymers

When thin films of pDR1A are uniformly irradiated, they exhibit a significant change in volume. psu.edu At room temperature, this change is a photoexpansion, attributed to the increased free volume required to accommodate the bent cis isomer during the isomerization cycles. researchgate.netaps.org This expansion can be substantial, with studies reporting an irreversible expansion of 1.5-4% and a reversible expansion of up to 1.6% in thin films. researchgate.net Another study using neutron reflectometry observed a photoexpansion effect of up to 17% at 25°C. researchgate.net This expansion generates an internal pressure or stress within the material. researchgate.netpsu.edu In the context of SRG formation, it is the gradient of this photomechanical stress that drives the polymer motion. psu.edu

Interestingly, this photomechanical response is highly dependent on temperature. For pDR1A, a distinct crossover temperature exists at approximately 50°C. psu.eduacs.org

Below the crossover temperature (~50°C): The material exhibits photoexpansion. The isomerization induces pressure on the surrounding polymer matrix, forcing it to expand. psu.eduacs.org

Above the crossover temperature (~50°C): The material undergoes photocontraction. At these elevated temperatures, the combination of light-induced motion and increased thermal mobility allows the azo chromophores to migrate and organize into more compact, higher-density domains, resulting in a net contraction of the film. psu.eduacs.org

| Temperature Range | Observed Effect | Proposed Mechanism | Magnitude (pDR1A) |

|---|---|---|---|

| Low Temperature (<50°C) | Photoexpansion | Isomerization-induced pressure and free volume requirements force the polymer matrix to expand. psu.eduacs.org | Up to 17% expansion observed at 25°C. researchgate.net |

| Crossover Temperature (~50°C) | Minimal photomechanical effect | The competing forces of photoexpansion and photocontraction are balanced. acs.org | Patterning is inefficient near this temperature. psu.edu |

| High Temperature (>50°C) | Photocontraction | Enhanced thermal and photo-induced mobility allows azo chromophores to aggregate into denser states. psu.eduacs.org | Material becomes denser upon irradiation. psu.edu |

Mechanical Response upon Light Irradiation

Beyond a change in volume, light irradiation induces a profound change in the mechanical properties of azo-polymers, often described as photosoftening or photofluidization. aps.orgmcgill.ca Nanoindentation studies performed on pDR1A films have demonstrated that visible-light irradiation causes a significant softening of the material. mcgill.ca This is not a thermal effect but an athermal process driven directly by the photoisomerization, which enhances molecular mobility and effectively lowers the material's viscosity by several orders of magnitude. aps.orgmcgill.ca

This light-induced softening is a key factor in enabling large-scale material transport. For instance, one study on a similar covalently functionalized azo-polymer reported a 74% decrease in the elastic modulus upon irradiation. mcgill.ca Further studies on pDR1A showed that its strain-rate sensitivity—a measure of how stress changes with the rate of deformation—increased by 80% under 532 nm laser light, confirming a significant change in its viscoelastic behavior. mcgill.ca This ability to reversibly switch a material from a rigid, glassy solid to a more fluid-like state using light is a defining characteristic of the mechanical response in this compound systems.

| Mechanical Property | Response to Irradiation | Underlying Cause | Reported Change in Azo-Polymers |

|---|---|---|---|

| Elastic Modulus | Significant decrease (softening). mcgill.ca | Enhanced molecular mobility due to isomerization. aps.org | A 74% decrease was reported in a comparable polymer system (pDR1M). mcgill.ca |

| Viscosity | Decrease by several orders of magnitude (photofluidization). mcgill.ca | Isomerization cycles increase free volume and drive polymer chains into motion. aps.org | Reversible change from a solid to a viscous flow regime is observed. aps.org |

| Strain-Rate Sensitivity | Significant increase. mcgill.ca | Indicates a shift towards more fluid-like (viscous) behavior. mcgill.ca | An 80% increase was observed for pDR1A. mcgill.ca |

Applications of Disperse Red 1 Acrylate in Advanced Functional Materials

Photonic Devices and Integrated Optics

The incorporation of Disperse Red 1 acrylate (B77674) into polymer matrices has led to the development of a new class of materials with significant electro-optic and nonlinear optical properties. These materials are at the forefront of innovation in photonic devices and integrated optics, enabling the manipulation of light at a fundamental level.

Disperse Red 1 acrylate is a key chromophore in the development of electro-optic (EO) modulators and switches. When integrated into a polymer host, the application of an electric field can align the chromophores, inducing a change in the material's refractive index. This phenomenon, known as the Pockels effect, is the operating principle behind many high-speed optical modulators.

The photoisomerization capability of the azobenzene (B91143) unit in this compound plays a crucial role. sigmaaldrich.com The ability to switch between trans and cis isomers allows for the creation of dipole networks within the polymer matrix, which in turn enhances the electro-optic effect. sigmaaldrich.com This property is leveraged in the design of high-speed modulators and optical shutters.

Guest-host polymer systems, where Disperse Red 1 is dispersed within a polymer matrix like poly(methyl methacrylate) (PMMA), have been a primary focus of research. These materials can be fabricated into thin films and poled to align the chromophores, creating a non-centrosymmetric structure necessary for second-order nonlinear optical effects. Such poled polymers are essential for devices like Mach-Zehnder interferometers and microring resonators, which form the basis of modern electro-optic modulators. d-nb.info

| Device Type | Key Feature of this compound | Application |

| Electro-Optic Modulator | High electro-optic coefficient | High-speed data communication |

| Optical Switch | Fast photo-induced refractive index change | Optical signal routing |

| Pockels Cell | Electric-field induced birefringence | High-speed shutters, Q-switching in lasers |

This table provides an interactive overview of the applications of this compound in electro-optic devices.

Polymer-based optical waveguides offer a cost-effective and versatile alternative to traditional inorganic materials for applications in optical communications. This compound is a favored dopant in these polymers due to its compatibility with waveguide fabrication processes and its favorable optical properties at key telecommunication wavelengths, specifically 1310 nm and 1550 nm. mdpi.com

Research has demonstrated the fabrication of low-loss optical waveguides using polymers doped with Disperse Red 1. mdpi.com One of the challenges in this area is minimizing absorption losses at near-infrared wavelengths. While the fundamental C-H vibrational overtones can contribute to absorption, the telecommunication windows are strategically located in regions of lower absorption. mdpi.com However, the presence of the dye can introduce other absorption bands, and managing these is a key area of materials engineering. mdpi.com

Fluorination of the polymer backbone is one strategy employed to reduce absorption losses at telecommunication wavelengths. acs.org Additionally, Disperse Red 1-doped polymers have been used to coat optical nanofibers, creating hybrid waveguide structures with enhanced nonlinear properties for potential applications in all-optical signal processing at telecommunication speeds. researchgate.net

Second-harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This effect requires materials with a non-centrosymmetric molecular structure. This compound, with its strong dipole moment, is an excellent candidate for SHG applications when aligned within a polymer matrix. sigmaaldrich.com

The process of electric-field poling is used to break the natural centrosymmetry of a guest-host polymer film containing Disperse Red 1, thereby inducing a macroscopic second-order nonlinear susceptibility. The efficiency of SHG is directly related to the degree of chromophore alignment and the magnitude of the material's second-order susceptibility.

Studies have focused on optimizing the poling process and the polymer host to maximize the SHG efficiency. d-nb.info Furthermore, advanced techniques such as atomic force microscopy-assisted electrostatic nanolithography have been used to create nanopatterned areas in a copolymer of methyl methacrylate (B99206) and this compound, demonstrating SHG from sub-micrometer regions. researchgate.net This opens up possibilities for high-density optical data storage and integrated nonlinear photonic circuits.

| Parameter | Significance in SHG | Typical Finding with this compound |

| Second-order susceptibility (χ(2)) | Determines the efficiency of the SHG process | Enhanced by electric-field poling of DR1A-doped polymers |

| Chromophore alignment | Creates the necessary non-centrosymmetric structure | Achieved through poling near the polymer's glass transition temperature |

| Wavelength conversion | Enables generation of shorter wavelength light | Demonstrated in polymer waveguides at telecommunication wavelengths |

This interactive table summarizes key parameters and findings related to second-harmonic generation with this compound.

Smart Materials and Stimuli-Responsive Systems

The ability of this compound to respond to external stimuli, particularly light, makes it a fundamental component in the creation of smart materials and stimuli-responsive systems. These materials can change their properties or perform work in response to a specific trigger.

The photochromic nature of this compound, specifically its reversible trans-cis isomerization, is the foundation for its application in optical data storage. The two isomeric states possess different absorption spectra and refractive indices, allowing them to represent the "0" and "1" states of a binary data bit.

Writing data can be achieved by using polarized light to induce a preferential alignment of the chromophores or to drive the isomerization from the stable trans state to the metastable cis state. Reading the data can then be accomplished by probing the resulting changes in light absorption or birefringence. Erasing the data can be done by using light of a different wavelength or by heating the material, which promotes the relaxation of the cis isomers back to the trans state.

Materials containing Disperse Red 1 have demonstrated the ability to store optical information. acs.org The photorefractive properties of polymers doped with this compound are particularly suited for holographic data storage, a technology that promises ultra-high storage densities. Research has shown that these materials can endure over 1000 write-erase cycles, highlighting their potential for robust and reversible information recording.

Light-driven actuators are devices that convert light energy directly into mechanical work. This compound is a key component in a class of materials known as liquid crystal elastomers (LCEs) and liquid crystal networks (LCNs) that exhibit significant light-induced shape changes. d-nb.inforesearchgate.net

When this compound is incorporated into an LCE or LCN, the absorption of light and the subsequent isomerization of the azobenzene units can disrupt the local liquid crystalline order. d-nb.infomdpi.com This molecular-level change translates into a macroscopic contraction or expansion of the material, which can be harnessed to perform mechanical work. researchgate.net The fast isomerization and relaxation of this compound can lead to photothermal actuation, where the absorbed light energy generates heat, causing a thermomechanical response in the elastomer. d-nb.inforesearchgate.net

This principle has been used to create a variety of light-driven devices, including linear actuators that contract upon illumination and more complex structures that can walk or crawl. researchgate.netmdpi.com The ability to program the director field of the liquid crystal within the elastomer allows for the creation of complex, three-dimensional shape transformations. nih.gov These advancements are paving the way for the development of soft robotics, where compliant and remotely powered devices can perform tasks in delicate environments. sigmaaldrich.commdpi.com

| Actuator Type | Mechanism | Application in Robotics |

| Photothermal LCN Actuator | Light-induced heating and disordering of the liquid crystal network | Soft grippers, artificial muscles |

| Photomechanical LCE Actuator | Direct light-induced molecular isomerization causing strain | Light-driven walkers, micro-robots |

| Shape-Programmable LCE | Spatially controlled director field for complex deformations | Reconfigurable surfaces, deployable structures |

This interactive table details the types and applications of light-driven actuators based on this compound.

Sensing Technologies and Indicators

Optical Sensors for Environmental Monitoring

The pH-responsive and solvatochromic properties of this compound make it a candidate for the development of optical sensors for environmental monitoring. sigmaaldrich.com Poly(this compound) can be utilized as a dual sensor for detecting both temperature and pH. sigmaaldrich.com This dual functionality is attributed to the dye's ability to change its optical properties in response to variations in its immediate environment.

The core mechanism behind its sensing capabilities lies in the photoisomerization of the azobenzene group within the DR1A molecule. This process involves the transition between the trans and cis isomeric states upon exposure to light of specific wavelengths. This reversible isomerization alters the molecule's dipole moment and, consequently, its absorption spectrum, which can be correlated to the concentration of the analyte being monitored.

Research has explored the use of DR1A in polymer composites to enhance their thermomechanical and photomechanical properties. When doped into polymer matrices like poly(methyl methacrylate) (PMMA), it improves the material's performance under thermal and light stimuli, which is a key aspect of sensor development. Furthermore, its solvatochromism, or the change in color in response to the polarity of the solvent, contributes to its utility in creating sensors for detecting various chemical species in the environment.

| Property | Relevance to Environmental Sensing | Supporting Evidence |

|---|---|---|

| pH-responsive Solvatochromism | Enables the development of dual sensors for temperature and pH. sigmaaldrich.com | Poly(this compound) is a pH-responsive solvatochromic dye. sigmaaldrich.com |

| Photoisomerization | The trans-cis isomerization under light exposure forms the basis of its optical sensing mechanism. | The azo group in the compound can switch between trans and cis configurations. |

| Nonlinear Optical (NLO) Properties | High second-order nonlinear optical (NLO) susceptibility enhances sensor sensitivity. | DR1A exhibits a high χ⁽²⁾ susceptibility. |

Humidity-Sensitive Materials and Color Switching Mechanisms

Disperse Red 1 (DR1), the parent molecule of DR1A, has been a focal point in the development of humidity-sensitive materials that exhibit a distinct color change. This property is of significant interest for applications requiring a simple, visual indication of ambient humidity levels, such as in food packaging, pharmaceutical storage, and electronics. nih.govmcgill.ca

A notable application involves a supramolecular azo-polymer material where DR1 is physically mixed with a host polymer. nih.govmcgill.ca This system demonstrates a remarkable and reversible color switch from red to orange upon exposure to humidity. nih.govmcgill.ca The mechanism behind this color change is the humidity-driven aggregation and disaggregation of the dye molecules within the polymer matrix. nih.gov

In a dry state, the DR1 molecules are dispersed, resulting in a red color with an absorption maximum around 501-504 nm. mcgill.ca When exposed to humidity, the water molecules facilitate the formation of hydrogen bonds, leading to the aggregation of the DR1 chromophores. nih.govmcgill.ca This aggregation causes a significant blue-shift in the absorption maximum by approximately 100 nm, resulting in the material appearing orange. nih.govmcgill.ca This color change is readily visible to the naked eye, eliminating the need for complex instrumentation for detection. nih.govmcgill.ca

The process is reversible; upon moderate heating, the material returns to its original red color as the dye aggregates are disrupted. nih.govmcgill.ca This allows the humidity-sensing material to be reused multiple times. mcgill.ca The simplicity of this system, which involves a one-step, synthesis-free procedure of mixing commercially available materials, makes it a low-cost and practical solution for humidity indication. nih.govmcgill.ca

| Condition | Color | Absorption Maximum (λmax) | State of DR1 Molecules |

|---|---|---|---|

| Dry | Red | ~501-504 nm mcgill.ca | Disaggregated nih.gov |

| Humid | Orange | ~403-428 nm mcgill.ca | Aggregated nih.gov |

Exploration in Biosensors and Imaging Agents (Academic Research Focus)

The fluorescent properties of this compound have prompted academic research into its potential applications in biosensors and as imaging agents. While still in the exploratory phase, the principle relies on the modulation of its fluorescence in the presence of specific biological molecules or changes in the biological microenvironment. fishersci.com

The covalent incorporation of DR1A into polymer matrices is a key advantage, offering a stable platform for developing biosensing devices. The acrylate functionality allows it to be chemically bonded within a polymer network, preventing leaching and ensuring long-term stability of the sensor. researchgate.net

In the context of biosensors, the change in the fluorescence of DR1A could be triggered by various events, such as binding to a target analyte or a change in local pH or polarity. This change in fluorescence intensity or wavelength can then be measured to quantify the presence of the target biomolecule.

For biological imaging, the photo-responsive nature of DR1A is of particular interest. The ability to switch the molecule between its trans and cis isomers using light could potentially be harnessed for super-resolution imaging techniques or for creating photo-switchable fluorescent probes. These probes could be "turned on" or "off" with specific wavelengths of light, allowing for precise spatial and temporal control over the fluorescence signal.

It is important to note that the application of this compound in biosensors and imaging is primarily a focus of academic research, and its practical implementation in clinical or diagnostic settings is yet to be fully realized. fishersci.com

Stability, Durability, and Degradation Pathways of Disperse Red 1 Acrylate Materials

Photodegradation Mechanisms and Factors Affecting Photostability

Photodegradation, the light-induced breakdown of molecules, is a primary concern for organic dyes like Disperse Red 1 acrylate (B77674). The azo group (-N=N-) within its structure is particularly susceptible to photochemical reactions, which can lead to a loss of color and functionality.

Photo-Oxidation Processes and Environmental Influences (e.g., Oxygen)

Photo-oxidation is a significant pathway for the degradation of Disperse Red 1. optica.org In the presence of oxygen, irradiation can lead to the formation of reactive oxygen species that attack the chromophore, causing irreversible bleaching. optica.orgucf.edu Studies have shown that the photodegradation rate of Disperse Red 1 is considerably faster in an oxygen-rich atmosphere compared to a nitrogen atmosphere. optica.org This indicates that photo-oxidation is a dominant degradation mechanism alongside other photochemical processes. optica.org The presence of oxygen can lead to complex chemical reactions, including the cleavage of the azo bond and oxidation of the aromatic rings. optica.org

Wavelength and Intensity Dependence of Photostability

The photostability of Disperse Red 1 acrylate is highly dependent on the wavelength and intensity of the incident light. optica.orgucf.edu The degradation is most pronounced at wavelengths corresponding to the main absorption band of the chromophore, which is in the blue-green region of the visible spectrum. ucf.edu The rate of photodegradation generally increases with increasing light intensity. optica.org Research has demonstrated that the photodegradation figure-of-merit for Disperse Red 1-type polymers can increase by several orders of magnitude as the wavelength moves from the absorption maximum towards the near-infrared region. ucf.edu

Trans-Cis Isomerization as a Degradation Channel

A key photochemical process in azobenzene (B91143) compounds like Disperse Red 1 is reversible trans-cis isomerization. evitachem.com The more stable trans isomer can be converted to the cis isomer upon absorption of light of a suitable wavelength. mcgill.ca While this isomerization is often reversible, it can also act as a channel for irreversible degradation. optica.orgucf.edu The repeated cycling between the two isomeric states can introduce strain on the molecule and the surrounding polymer matrix, potentially leading to bond cleavage and other degradative reactions. researchgate.net In an inert atmosphere like nitrogen, trans-cis isomerization is considered the primary photodegradation process. optica.org

Thermal Stability and Orientation Relaxation

The thermal stability of this compound materials is crucial for their application in devices that may operate at elevated temperatures. This includes maintaining the desired orientation of the chromophores, which is essential for their nonlinear optical properties.

Influence of Glass Transition Temperature on Chromophore Orientation Stability

The glass transition temperature (Tg) of the polymer matrix plays a critical role in the orientational stability of the Disperse Red 1 chromophores. aip.orgmdpi.com Below the Tg, the polymer chains have limited mobility, which helps to lock the oriented chromophores in place. researchgate.net As the temperature approaches and surpasses the Tg, the polymer becomes more rubbery, allowing for increased molecular motion and leading to the randomization of the chromophore orientation. aip.orgmdpi.com This relaxation of orientation results in a decay of the material's electro-optic properties. aip.org Therefore, a higher Tg is generally desirable for enhanced thermal stability of the poled order. aip.orgmdpi.com Doping poly(methyl methacrylate) (PMMA) fibers with Disperse Red 1 has been shown to increase the Tg of the fibers. mdpi.com

Strategies for Enhanced Thermal Stability (e.g., Cross-Linking, Hybrid Matrices)

Several strategies have been developed to improve the thermal stability of this compound materials.

Cross-Linking: Creating a cross-linked polymer network can significantly enhance thermal stability by restricting the mobility of the polymer chains and the embedded chromophores. aip.org This can be achieved by using multifunctional monomers or by post-polymerization cross-linking reactions. aip.org Cross-linking raises the Tg of the material and helps to prevent the relaxation of the poled chromophore orientation at elevated temperatures. aip.org

Hybrid Matrices: Incorporating Disperse Red 1 into hybrid organic-inorganic matrices, such as those formed from silica (B1680970) gels, can also improve thermal stability. acs.org These hybrid materials can offer a good balance between the processability of polymers and the rigidity and thermal stability of inorganic glasses. acs.org The in-situ polymerization of sol-gel precursors within a polymer matrix doped with Disperse Red 1 has been shown to significantly increase the thermal stability of the nonlinear optical properties compared to a simple polymer-dye guest-host system. acs.org

Interactive Data Table: Photodegradation Parameters of Azo Dyes

| Chromophore | Host Polymer | B/σ at 543 nm | B/σ at 633 nm | D₀ | E₀ (eV) |

| DR1 | PMMA | 1.0 x 10⁶ | 5.0 x 10⁷ | 2.0 x 10¹² | 0.15 |

| DR1-M | PMMA | 3.0 x 10⁷ | 1.0 x 10⁹ | 5.0 x 10¹³ | 0.14 |

| BU2AZ | PMMA | 8.0 x 10⁵ | 4.0 x 10⁷ | 1.5 x 10¹² | 0.15 |

This table presents a comparison of the photodegradation figure-of-merit (B/σ) and fitting parameters (D₀ and E₀) for Disperse Red 1 (DR1), a methacrylate (B99206) derivative (DR1-M), and another azo dye (BU2AZ) in a poly(methyl methacrylate) (PMMA) host. Higher B/σ values indicate greater photostability. The data is adapted from research on the photostability of electro-optic chromophores. ucf.edu

Interactive Data Table: Thermal Stability of Disperse Red 1 Based Copolymers

| Copolymer | T₉ (°C) | T | Eₐ (kcal/mol) |

| ADAMANTANE-DR1AF | 145 | 136 | 105 |

| HFIP-DR1AF | 130 | 124 | 58 |

| DR1PMMA | 130 | ~100 | - |

This table compares the glass transition temperature (Tg), depolarization temperature (Tdep), and activation energy for relaxation (EA) of different Disperse Red 1 (DR1) based copolymers. A higher Tdep and EA indicate greater thermal stability of the poled chromophore orientation. The data is compiled from studies on high-Tg fluorinated electro-optic copolymers. aip.orgmdpi.com

Long-Term Durability in Device Operating Conditions

The long-term durability of Disperse Red 1 (DR1) acrylate in device operating conditions is a critical factor for its application in fields such as electro-optics and optical data storage. Research has primarily focused on its photodegradation, thermal stability, and the influence of the surrounding environment.

The photodegradation of the azobenzene chromophore in DR1 has been identified as a key factor limiting the lifetime of devices. optica.org Studies have shown that when incorporated into a poly(methyl methacrylate) (PMMA) host, either as a side chain or as a guest, the material's stability is significantly affected by wavelength, temperature, and the atmospheric environment. optica.org Two primary degradation processes have been identified: trans-cis isomerization and photo-oxidation. optica.org

Trans-cis isomerization is a reversible process where the azo group switches between its trans and cis configurations upon light exposure. researchgate.net This photoisomerization is the basis for many of its applications but can also contribute to degradation over time. Photo-oxidation, an irreversible process, also plays a significant role, especially in the presence of oxygen. optica.org Storing DR1-based materials in the dark and in an air atmosphere has been shown to not cause changes in the material's spectrum over a period of a few months, indicating that photo-oxidation is a light-induced process. optica.org

The operational lifetime of DR1-based electro-optic devices is a significant concern. Even with a more than six-order-of-magnitude increase in the lifetime of the electro-optically active species as the wavelength increases from the visible to 1320 nm, DR1 does not possess the stability required to endure 10 years of continuous 1-mW illumination within a standard channel waveguide. optica.org The presence of oxygen and elevated operating temperatures further shorten this lifetime. optica.org

Influence of Environment on Photodegradation

The atmospheric environment plays a crucial role in the photodegradation of DR1 acrylate materials.

Nitrogen: In a pure nitrogen atmosphere, the degradation is primarily attributed to trans-cis isomerization. optica.org

Air and Oxygen: In the presence of air or pure oxygen, photo-oxidation occurs in addition to isomerization, leading to a faster decline in performance. optica.org

Effect of Temperature on Photostability

Temperature also impacts the photostability of DR1 polymers. An increase in temperature from 25°C to 95°C was found to decrease the photostability by a factor of less than three in all tested cases. optica.org

The following table summarizes the photodegradation effects under different atmospheric conditions and wavelengths for DR1 as a side-chain polymer (SCP) and a guest-host (GH) polymer.

| Polymer Type | Wavelength (nm) | Atmosphere | Temperature (°C) | Decrease in Photostability Factor |

| SCP | 488 | Pure Nitrogen | 25-95 | < 3 |

| SCP | 488 | Air | 25-95 | < 3 |

| SCP | 488 | Pure Oxygen | 25-95 | < 3 |

| GH | 488 | Pure Nitrogen | 25-95 | < 3 |

| GH | 488 | Air | 25-95 | < 3 |

| GH | 488 | Pure Oxygen | 25-95 | < 3 |

| SCP | 780 | Pure Nitrogen | 25-95 | < 3 |

| SCP | 780 | Air | 25-95 | < 3 |

| SCP | 780 | Pure Oxygen | 25-95 | < 3 |

| GH | 780 | Pure Nitrogen | 25-95 | < 3 |

| GH | 780 | Air | 25-95 | < 3 |

| GH | 780 | Pure Oxygen | 25-95 | < 3 |

Degradation Pathways

The degradation of azo dyes like Disperse Red 1 can proceed through the reduction of the azo group by enzymes like azo-reductase, especially under anaerobic conditions. scbt.comijcmas.com This process breaks the molecule down into aromatic amines. ijcmas.com While this can lead to decolorization, the resulting aromatic amines can themselves be mutagenic and carcinogenic, necessitating further degradation. ijcmas.com Under aerobic conditions, these amines can be further mineralized to ammonia, carbon dioxide, and water. scbt.com

In the context of photocatalysis, the degradation of Disperse Red 1 has been studied using titanium dioxide (TiO₂) under UV light. nih.gov The presence of surfactants like sodium dodecyl sulfate (B86663) can influence the degradation rate. nih.gov At concentrations near the critical micelle value, the degradation is enhanced. nih.gov However, at higher surfactant concentrations, the dye becomes incorporated into the hydrophobic core of the micelles, which hinders its interaction with hydroxyl radicals, thereby reducing the degradation performance. nih.gov

Interactions with Host Matrices and Biological Systems Academic Research Focus

Polymer Matrix Effects on Disperse Red 1 Acrylate (B77674) Chromophore Behavior

Influence of Free Volume and Polymer Chain Mobility

The free volume within a polymer matrix and the mobility of its chains are critical factors governing the photo-responsive behavior of Disperse Red 1 acrylate. The trans-to-cis isomerization of the azobenzene (B91143) group is accompanied by a significant change in molecular shape, requiring a certain amount of local free volume to occur efficiently.